Dimefluthrin

Description

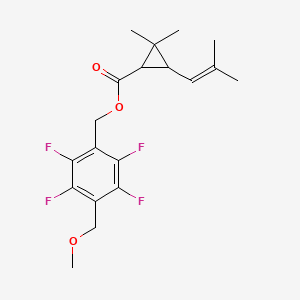

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F4O3/c1-9(2)6-12-13(19(12,3)4)18(24)26-8-11-16(22)14(20)10(7-25-5)15(21)17(11)23/h6,12-13H,7-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWCJRMYMAMSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058043 | |

| Record name | Dimefluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271241-14-6 | |

| Record name | Dimefluthrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271241146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimefluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMEFLUTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/249J9X3JMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and chemical properties of Dimefluthrin for laboratory use

An In-depth Technical Guide to the Synthesis and Chemical Properties of Dimefluthrin for Laboratory Use

Introduction

This compound is a potent synthetic pyrethroid insecticide widely utilized in public health for controlling mosquitoes and other pests.[1][2][3] Belonging to the pyrethroid class of chemicals, it is known for its neurotoxic effects on insects, providing rapid knockdown and significant residual activity.[1] Its chemical structure, featuring a fluorinated aromatic ring, contributes to its high efficacy.[1][4] This technical guide provides a comprehensive overview of the laboratory-scale synthesis of this compound, its chemical and physical properties, and detailed experimental protocols for its preparation and analysis.

Chemical and Physical Properties

This compound's efficacy and application are dictated by its distinct physicochemical characteristics. A summary of these properties is presented below.

| Property | Value | Reference |

| IUPAC Name | [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | [5] |

| CAS Number | 271241-14-6 | [5] |

| Molecular Formula | C₁₉H₂₂F₄O₃ | [5] |

| Molar Mass | 374.37 g/mol | |

| Appearance | Solid / Neat | [6] |

| Boiling Point | 352.4 ± 42.0 °C (Predicted) | [7] |

| Density | ~1.255 g/cm³ (Predicted) | [7] |

| Flash Point | 161.4 °C | [7] |

| Vapor Pressure | 3.84E-05 mmHg at 25°C | [7] |

| Solubility | Soluble in Benzene, DMSO, Methanol | |

| Storage Stability | Stable for >2 years if stored properly. Recommended storage is dry, dark, and at 0-4°C for short term or -20°C for long term. | [3] |

Synthesis of this compound

The laboratory synthesis of this compound is typically achieved through the esterification of a chrysanthemic acid derivative with a substituted tetrafluorobenzyl alcohol. The following sections detail the reaction and a common experimental protocol.

Synthesis Workflow

The synthesis involves the reaction between (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbonyl chloride and [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol. This process is an esterification reaction where the acid chloride reacts with the alcohol to form the desired ester, this compound.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Esterification via Acid Chloride

This protocol is based on a typical procedure for synthesizing chrysanthemate esters.[8][9]

Reactants:

-

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol (1.0 g, 4.5 mmol)

-

(1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbonyl chloride (0.90 g, 4.8 mmol)

-

Pyridine (0.42 g, 5.3 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 ml)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium chloride solution

Procedure:

-

In a reaction flask, dissolve [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol and pyridine in THF.

-

Cool the solution in an ice bath.

-

Slowly add (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbonyl chloride to the cooled solution.[8]

-

Remove the flask from the ice bath and stir the resulting mixture at room temperature for 8 hours.[8]

-

After the reaction is complete, pour the mixture into approximately 50 ml of ice-cooled water.[8]

-

Extract the aqueous mixture with ethyl acetate (2 x 80 ml).[8]

-

Combine the organic layers and wash with a saturated aqueous sodium chloride solution.[10]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.[10]

-

Purify the resultant residue using silica gel column chromatography to obtain pure this compound.[10]

Chemical Properties and Mechanism of Action

Stability and Reactivity

This compound is generally stable under recommended storage conditions (cool, dark, and dry).[3] It is incompatible with strong oxidizing agents, acids, and bases.[11] Heating to decomposition may cause it to emit toxic byproducts.[11]

Mechanism of Action: Neurotoxicity

As a pyrethroid insecticide, this compound's primary mode of action is the disruption of the insect's nervous system.[1][4] It targets the voltage-gated sodium channels, which are crucial for the transmission of nerve impulses. By binding to these channels, this compound modifies their function, causing prolonged channel opening. This leads to repetitive nerve firing, paralysis, and ultimately the death of the insect.[1][3]

Caption: Mechanism of action of this compound.

Analytical Methods

Gas chromatography is a standard method for the quantitative analysis of this compound in various formulations.

Experimental Protocol: Gas Chromatography (GC) Analysis

This protocol outlines a general procedure for analyzing the content of this compound.

Instrumentation and Conditions:

-

Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Electron Capture Detector (ECD).

-

Column: DB-1 quartz capillary column or equivalent.

-

Internal Standard: Fenpropathrin.

-

Carrier Gas: Nitrogen or Helium.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetone). Add a fixed concentration of the internal standard (Fenpropathrin) to each.

-

Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the solvent to a known volume. Add the same fixed concentration of the internal standard.

-

Injection: Inject a small, precise volume of each standard and sample solution into the gas chromatograph.

-

Analysis: Record the chromatograms. Identify the peaks corresponding to this compound and the internal standard based on their retention times.

-

Quantification: Measure the peak areas of this compound and the internal standard. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions. Determine the concentration of this compound in the sample by using its peak area ratio and the calibration curve. The method should demonstrate a high linear correlation coefficient (e.g., >0.999).

Caption: Experimental workflow for GC analysis.

References

- 1. nbinno.com [nbinno.com]

- 2. News - this compound Uses: Unveiling its Usage, Effect, and Benefits [sentonpharm.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound (CAS 271241-14-6) - Pyrethroid Insecticide for Research [benchchem.com]

- 5. This compound | C19H22F4O3 | CID 213011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hpc-standards.com [hpc-standards.com]

- 7. This compound | CAS#:271241-14-6 | Chemsrc [chemsrc.com]

- 8. This compound: A new pyrethroid insecticide agent_Chemicalbook [chemicalbook.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. This compound [sitem.herts.ac.uk]

Stereoisomers and Biological Activity of Dimefluthrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimefluthrin is a potent, volatile pyrethroid insecticide widely utilized for the control of mosquitoes and other flying insects in indoor and outdoor environments. As with many pyrethroid insecticides, the biological activity of this compound is intrinsically linked to its stereochemistry. The presence of multiple chiral centers in its molecular structure gives rise to several stereoisomers, each with potentially distinct insecticidal efficacy and toxicological profiles. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their known biological activities, the experimental methodologies used for their evaluation, and their mechanism of action at the molecular level.

This compound, chemically known as [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate, possesses two chiral centers, leading to the existence of four possible stereoisomers.[1] The insecticidal potency of pyrethroids is highly dependent on the spatial arrangement of their atoms, as this dictates the binding affinity to their target site, the voltage-gated sodium channels in the insect nervous system.[2][3]

Stereoisomers of this compound and their Biological Activity

While comprehensive quantitative data comparing the biological activity of all four individual stereoisomers of this compound is not extensively available in publicly accessible literature, research conducted by Sumitomo Chemical, the developer of this compound, provides significant insights. Their studies focused on a series of 4-substituted-2,3,5,6-tetrafluorobenzyl (1R,3R)-chrysanthemates, and they identified the 2,3,5,6-tetrafluoro-4-methoxymethyl analogue, which is the (1R,3R)-isomer of this compound, as exhibiting the highest insecticidal activity.[4][5] Commercial formulations of this compound, therefore, emphasize the use of the biologically active (1R)-trans isomer to enhance potency.[1]

This observation aligns with the general principle observed for many pyrethroid insecticides, where the (1R)-isomers at the cyclopropane ring are the most potent insecticidally.[6] The cis/trans geometry at the cyclopropane ring also plays a crucial role in determining the efficacy and toxicity of pyrethroids.

Table 1: Known Biological Activity of this compound Isomers

| Stereoisomer Configuration | Common Name/Designation | Known Biological Activity | Data Source |

| (1R,3R) | (1R)-trans isomer | Highest insecticidal activity, faster knockdown efficacy than d-allethrin.[4][5] | Sumitomo Chemical Research |

| (1S,3S) | (1S)-trans isomer | Likely possesses significantly lower insecticidal activity (inferred from general pyrethroid knowledge). | Inferred |

| (1R,3S) | (1R)-cis isomer | Activity not specifically quantified for this compound, but cis isomers of other pyrethroids can exhibit notable toxicity.[7] | Inferred |

| (1S,3R) | (1S)-cis isomer | Likely possesses low insecticidal activity (inferred from general pyrethroid knowledge). | Inferred |

Mechanism of Action: Stereospecific Interaction with Voltage-Gated Sodium Channels

The primary mode of action for pyrethroid insecticides, including this compound, is the disruption of the normal functioning of voltage-gated sodium channels in the insect's nervous system.[8][9] These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to the open state of the sodium channel, delaying its closure and leading to a persistent influx of sodium ions.[5] This results in membrane depolarization, repetitive neuronal firing, and ultimately, paralysis and death of the insect.[8]

The stereochemistry of the pyrethroid molecule is critical for its interaction with the sodium channel. The binding site on the channel is chiral, and therefore, different stereoisomers will have varying affinities for the target. The higher insecticidal activity of the (1R)-isomers of pyrethroids is attributed to their more favorable binding to the receptor site on the sodium channel.[10] While specific electrophysiological studies on individual this compound stereoisomers are not publicly available, it is highly probable that the (1R,3R)-isomer exhibits a higher affinity and/or a more profound modulatory effect on the gating kinetics of insect sodium channels compared to its other stereoisomers.

Experimental Protocols

Synthesis and Separation of this compound Stereoisomers

The synthesis of this compound involves the esterification of (1R,3R)-chrysanthemic acid chloride with 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol.[4] The synthesis of other stereoisomers would require starting with the corresponding stereoisomers of chrysanthemic acid.

While a specific, detailed protocol for the chiral separation of this compound isomers is not publicly documented, high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the standard method for separating pyrethroid stereoisomers. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are commonly used.[11][12][13]

General Chiral HPLC Protocol for Pyrethroid Isomer Separation:

-

Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar polysaccharide-based column).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve the best separation.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detector set at a wavelength where the compound absorbs (e.g., around 220-230 nm).

-

Temperature: Column temperature is often controlled to improve resolution and reproducibility.

Bioassays for Insecticidal Activity

The insecticidal activity of this compound and its stereoisomers can be evaluated using various bioassay methods. The choice of method depends on the target insect and the desired endpoint (e.g., knockdown, mortality).

a) Topical Application Bioassay:

This method allows for the precise application of a known dose of the insecticide to an individual insect.

-

Test Insects: Adult female mosquitoes (e.g., Aedes aegypti) of a susceptible strain, 3-5 days old.

-

Insecticide Preparation: Prepare serial dilutions of each this compound stereoisomer in a suitable solvent (e.g., acetone).

-

Application: Anesthetize the mosquitoes with CO2 or by chilling. Using a micro-applicator, apply a small, precise volume (e.g., 0.1-0.5 µL) of the insecticide solution to the dorsal thorax of each mosquito.

-

Observation: Place the treated mosquitoes in recovery containers with access to a sugar solution. Record knockdown at various time intervals (e.g., every 10 minutes for the first hour) and mortality at 24 hours post-treatment.

-

Data Analysis: Calculate the median lethal dose (LD50) and median knockdown time (KT50) for each stereoisomer using probit analysis.

b) WHO Tube Bioassay / CDC Bottle Bioassay:

These are standard methods for assessing insecticide resistance in mosquito populations but can be adapted to compare the efficacy of different compounds.

-

Preparation: For the WHO tube bioassay, impregnate filter papers with a known concentration of each this compound stereoisomer. For the CDC bottle bioassay, coat the inside of glass bottles with the insecticide.

-

Exposure: Introduce a known number of adult mosquitoes (typically 20-25) into the treated tubes or bottles.

-

Observation: Record the number of knocked-down mosquitoes at regular intervals for a set exposure time (e.g., 1 hour).

-

Recovery: After the exposure period, transfer the mosquitoes to clean holding containers with access to a sugar solution.

-

Mortality: Record mortality 24 hours after the initial exposure.

-

Data Analysis: Compare the knockdown rates and mortality percentages for each stereoisomer.

Electrophysiological Studies

To investigate the specific effects of this compound stereoisomers on voltage-gated sodium channels, electrophysiological techniques such as the two-electrode voltage-clamp (TEVC) using Xenopus oocytes expressing insect sodium channels can be employed.

-

Channel Expression: Inject cRNA encoding the insect voltage-gated sodium channel into Xenopus oocytes.

-

Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Perfusion: Perfuse the oocyte with a saline solution containing a specific concentration of a this compound stereoisomer.

-

Voltage Protocol: Apply a series of voltage steps to elicit sodium currents and record the resulting currents.

-

Data Analysis: Analyze the effects of each stereoisomer on the channel's gating properties, such as the voltage-dependence of activation and inactivation, and the rate of channel closing (deactivation). This will reveal stereospecific differences in the modulation of the sodium channel.

Conclusion

The biological activity of this compound is significantly influenced by its stereochemistry, with the (1R,3R)-isomer being the most potent insecticidally. This stereoselectivity arises from the specific interactions between the insecticide molecule and its target site, the voltage-gated sodium channel in the insect nervous system. While a complete quantitative comparison of all four stereoisomers is not publicly available, the existing data and the established principles of pyrethroid structure-activity relationships strongly indicate the superior efficacy of the (1R,3R)-isomer.

Further research focusing on the chiral separation and individual bio-evaluation of all this compound stereoisomers would provide a more complete understanding of their respective contributions to the overall insecticidal profile of the technical mixture. Such studies would also be valuable for the development of more refined and potentially safer insect control agents. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are crucial for advancing our knowledge of this important class of insecticides.

References

- 1. A Unique Mechanism of Transfluthrin Action Revealed by Mapping Its Binding Sites in the Mosquito Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2019112416A1 - Mosquito repellent composition - Google Patents [patents.google.com]

- 3. US5028731A - Preparation of mixtures of cypermethrin or cyfluthrin isomers enriched in more active species - Google Patents [patents.google.com]

- 4. The insect voltage-gated sodium channel as target of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Permethrin may induce adult male mouse reproductive toxicity due to cis isomer not trans isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20070259787A1 - Insecticide Compositions - Google Patents [patents.google.com]

- 10. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. shimadzu.com [shimadzu.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Neurotoxic Effects of Dimefluthrin on the Insect Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimefluthrin, a synthetic pyrethroid insecticide, exerts its potent insecticidal activity through neurotoxic effects on the central nervous system (CNS) of insects.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neurotoxicity, focusing on its primary interaction with voltage-gated sodium channels (VGSCs). The guide details the current understanding of how this compound binding alters neuronal function, leading to the characteristic rapid knockdown, paralysis, and eventual death of insect pests.[1] Furthermore, this document outlines detailed experimental protocols for investigating these neurotoxic effects and presents quantitative data on the efficacy of this compound and related pyrethroids. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interactions between this compound and the insect nervous system.

Introduction

This compound is a widely used pyrethroid insecticide valued for its high efficacy against a broad spectrum of insect pests, including mosquitoes, flies, and cockroaches.[1] Its primary mode of action is through contact and inhalation, making it effective in various formulations such as mosquito coils and aerosol sprays.[1] Like other pyrethroids, this compound's insecticidal properties stem from its ability to disrupt the normal functioning of the insect's nervous system.[1] Understanding the precise molecular targets and the cascade of events initiated by this compound is crucial for the development of more effective and selective insecticides, as well as for managing insecticide resistance.

Primary Molecular Target: Voltage-Gated Sodium Channels

The principal molecular target of this compound and other pyrethroids in the insect central nervous system is the voltage-gated sodium channel (VGSC).[1][2][3] These transmembrane proteins are essential for the initiation and propagation of action potentials in neurons.[4][5]

Mechanism of Action

This compound binds to the VGSCs and modifies their gating kinetics. Specifically, it prolongs the opening of the sodium channels by inhibiting their deactivation and inactivation.[3][6] This leads to a persistent influx of sodium ions into the neuron, resulting in membrane depolarization and a state of hyperexcitability.[7] The continuous firing of nerve impulses ultimately leads to paralysis and death of the insect.[1]

Pyrethroids exhibit state-dependent binding, preferentially interacting with the open state of the sodium channel.[7][8] This means that the channels are more susceptible to modification by the insecticide when they are actively opening and closing during nerve signaling.

Binding Sites

Computational modeling and mutagenesis studies have identified two putative pyrethroid receptor sites on the insect VGSC, designated as PyR1 and PyR2.[8] These sites are located at the interfaces of different domains of the channel protein. The binding of pyrethroids to these sites is thought to stabilize the open conformation of the channel.[7][8] The specific amino acid residues within these sites are critical for pyrethroid binding, and mutations in these residues can lead to insecticide resistance.[6][9]

dot

References

- 1. This compound (CAS 271241-14-6) - Pyrethroid Insecticide for Research [benchchem.com]

- 2. Neuroactive insecticides: targets, selectivity, resistance, and secondary effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of amino acid residues in the insect sodium channel critical for pyrethroid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The molecular biology of knockdown resistance to pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimefluthrin (CAS Number: 271241-14-6)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Dimefluthrin is a synthetic pyrethroid insecticide known for its high efficacy and rapid knockdown effect against a broad spectrum of insect pests, particularly mosquitoes, flies, and cockroaches.[1][2][3][4] Its chemical structure, featuring a polyfluorinated benzyl group, contributes to its potent insecticidal activity.[1][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for formulation development, environmental fate assessment, and toxicological studies.

| Property | Value | Reference(s) |

| CAS Number | 271241-14-6 | [5] |

| Molecular Formula | C₁₉H₂₂F₄O₃ | [5] |

| Molecular Weight | 374.37 g/mol | [4] |

| IUPAC Name | [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | [5] |

| Appearance | Colorless crystals | [6] |

| Density | 1.255 g/cm³ | [1] |

| Boiling Point | 352.4°C at 760 mmHg | [1] |

| Melting Point | 32°C | [6] |

| Vapor Pressure | 3.84 x 10⁻⁵ mmHg at 25°C | [1][2] |

| Solubility in Water | 0.0292 mg/L | [2] |

| LogP | 9.342 | [1] |

Mechanism of Action

The primary mode of action of this compound, characteristic of pyrethroid insecticides, is the disruption of the insect's nervous system.[4][7] It targets the voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of nerve impulses.[4][8]

This compound binds to the VGSCs, preventing their normal transition from the activated (ion-conducting) state to the inactivated (non-conducting) state.[8][9] This leads to a persistent depolarization of the nerve membrane, causing repetitive nerve firing and hyperexcitability, which ultimately results in paralysis and death of the insect.[8][9] Computational models and mutagenesis studies suggest the presence of two putative pyrethroid receptor sites, PyR1 and PyR2, on the insect sodium channel, located at the interfaces of different domains of the channel protein.[10][11]

Caption: this compound's insecticidal action pathway.

Efficacy Data

This compound demonstrates high efficacy against various insect species, particularly mosquitoes. Its performance is often evaluated by determining the median knockdown time (KT₅₀), which is the time required to knock down 50% of the test insect population.

| Target Insect | Formulation | KT₅₀ (minutes) | Reference(s) |

| Culex pipiens pallens | Mosquito Coil (0.025% w/w) | 10.5 | [12] |

| Culex quinquefasciatus | Mosquito Coil (0.025% w/w) | 12.3 | [12] |

Toxicological Profile

The toxicological profile of this compound is a critical aspect for its risk assessment. The following tables summarize the available acute toxicity data for mammals and aquatic organisms.

Mammalian Toxicity

| Species | Route of Exposure | LD₅₀ / LC₅₀ | Reference(s) |

| Rat | Oral | >500 mg/kg to <2,000 mg/kg | [13] |

| Rat | Dermal | >4,000 mg/kg | [13] |

| Rat | Inhalation (4h) | 5.1 mg/L (aerosol) | [13] |

| Mouse | Oral | No specific value found |

Aquatic Toxicity

Long-term exposure to this compound has been shown to inhibit the growth of the teleost fish Acrossocheilus fasciatus.[14] Studies on zebrafish (Danio rerio) larvae have indicated that this compound can induce neurodevelopmental damage, impair neurotransmitter transmission, and lead to changes in locomotor behavior.[15]

Effects on Non-Target Organisms: Signaling Pathways

Recent research has indicated that this compound exposure in non-target aquatic organisms, such as the fish Acrossocheilus fasciatus, can lead to the upregulation of genes associated with the necroptosis and Hippo signaling pathways.[14]

Necroptosis Signaling Pathway

Necroptosis is a regulated form of necrosis, or inflammatory cell death.[2][16] It is typically initiated by signals such as tumor necrosis factor (TNF).[12][16] The core of the necroptosis pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[2][6][16] Activated MLKL translocates to the plasma membrane, leading to membrane rupture and cell death.[16]

Caption: Key steps in the TNF-induced necroptosis pathway.

Hippo Signaling Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[3][17] The core of this pathway in mammals consists of a kinase cascade involving MST1/2 and LATS1/2 kinases.[3] When the pathway is active, LATS1/2 phosphorylates and inhibits the transcriptional co-activators YAP and TAZ, preventing their nuclear translocation and subsequent gene expression that promotes cell growth.[17] Xenobiotic and other cellular stresses can activate the Hippo pathway.[1]

Caption: Regulation of YAP/TAZ by the Hippo kinase cascade.

Experimental Protocols

Synthesis of this compound

A typical procedure for the synthesis of this compound involves the esterification of (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbonyl chloride with [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol in the presence of a base such as pyridine in a suitable solvent like tetrahydrofuran (THF).[12][18]

Workflow for this compound Synthesis:

Caption: Step-by-step synthesis of this compound.

Mosquito Knockdown Efficacy Bioassay (Mosquito Coil Method)

This protocol assesses the knockdown efficacy of this compound formulated in a mosquito coil.[12][18]

-

Preparation of Test Coils: A specific amount of this compound solution in acetone is evenly applied to blank mosquito coils.

-

Test Chamber: A test coil is placed in the center of a glass chamber (e.g., ~5.8 m³).

-

Ignition and Burning: The coil is ignited and allowed to burn completely.

-

Mosquito Release: Immediately after the coil burns out, a known number of female adult mosquitoes (e.g., 20) are released into the chamber.

-

Data Collection: The number of knocked-down mosquitoes is counted at designated time intervals for a specific period (e.g., 30 minutes).

-

Analysis: The KT₅₀ value is calculated using probit analysis.

Teratogenicity Study in Mice (Inhalation Exposure)

This protocol evaluates the potential teratogenic effects of this compound when pregnant mice are exposed to its vapor from a mosquito coil.[19][20]

-

Animal Model: Pregnant mice (e.g., Swiss Webster) are used.

-

Exposure: Pregnant mice are exposed to the smoke from a this compound-based mosquito coil in a gas chamber for a specified duration and at different gestation stages.

-

Euthanasia and Fetal Examination: On day 18 of gestation, the mice are euthanized. The fetuses are removed and examined for weight, length, volume, and any morphological abnormalities, including hemorrhages.[19] The number of live and dead fetuses, as well as any signs of reabsorption, are recorded.[19]

In Vitro Necroptosis Induction Protocol

This protocol describes a general method for inducing necroptosis in a cell culture model, which can be adapted to study the effects of xenobiotics.[18][21][22]

-

Cell Seeding: Plate a suitable cell line (e.g., HT-29) in a multi-well plate and incubate to achieve 70-80% confluency.

-

Pre-treatment (optional): Pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block apoptosis and channel the cell death pathway towards necroptosis.

-

Induction: Treat the cells with a necroptosis-inducing agent (e.g., TNF-α) with or without a Smac mimetic.

-

Incubation: Incubate the cells for a sufficient period (e.g., 20-24 hours).

-

Assessment: Evaluate cell death using methods such as cell viability assays (e.g., MTT), lactate dehydrogenase (LDH) release assays, microscopy for morphological changes, and Western blotting for key necroptosis markers (e.g., phosphorylated RIPK1, RIPK3, MLKL).

References

- 1. researchgate.net [researchgate.net]

- 2. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 4. This compound (CAS 271241-14-6) - Pyrethroid Insecticide for Research [benchchem.com]

- 5. This compound [sitem.herts.ac.uk]

- 6. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. pnas.org [pnas.org]

- 11. Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. assets.greenbook.net [assets.greenbook.net]

- 14. Long-term exposure to this compound inhibits the growth of Acrossocheilus fasciatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The hygienic insecticide this compound induced neurodevelopmental deficits and behavioral disorders in zebrafish (Danio rerio) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Integration of Hippo-YAP signaling with metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

Inhalation and Contact Activity of Dimefluthrin in Pest Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimefluthrin, a synthetic pyrethroid insecticide, is distinguished by its potent dual-action efficacy against a wide range of insect pests, primarily through inhalation and contact routes. This technical guide provides an in-depth analysis of its mechanism of action, quantitative efficacy data, and the detailed experimental protocols used for its evaluation. As a volatile pyrethroid, this compound is particularly effective as a spatial repellent and knockdown agent, making it a key active ingredient in various consumer and public health products for controlling mosquitoes, flies, and cockroaches. This document synthesizes available scientific literature to serve as a comprehensive resource for research and development professionals in the field of pest control.

Introduction

This compound is a pyrethroid ester insecticide known for its high efficacy and rapid action against common disease vectors and nuisance pests.[1] It is widely incorporated into products such as mosquito coils, electric vaporizers, and aerosol sprays.[2] Its chemical structure allows for significant vapor pressure, contributing to its strong performance as a spatial repellent and fumigant, while also maintaining toxicity upon direct contact.[3] This dual-action capability—acting both at a distance through inhalation and directly through physical touch—makes it a versatile tool in modern pest management strategies.

Mechanism of Action

Like other pyrethroid insecticides, this compound's primary mode of action is the disruption of the insect's nervous system.[1] The toxic effect is achieved by targeting and modifying the function of voltage-gated sodium channels, which are essential for the propagation of nerve impulses.[1]

Specifically, this compound binds to the sodium channels and prevents them from closing, leading to a prolonged influx of sodium ions. This action causes repetitive nerve firing, leading to muscle tremors, paralysis, and ultimately, the death of the insect.[1] This precise targeting of the insect nervous system results in the rapid knockdown effect characteristic of pyrethroids.[3]

References

An In-depth Technical Guide to the Molecular Structure and Properties of Dimefluthrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, synthesis, toxicology, and analytical methods for the synthetic pyrethroid insecticide, Dimefluthrin.

Molecular Identity and Physicochemical Properties

This compound is a potent, broad-spectrum pyrethroid insecticide valued for its high efficacy and rapid knockdown effect against various pests, particularly mosquitoes.[1][2][3] Its chemical structure incorporates a tetrafluorinated benzyl group, which enhances its insecticidal potency.[2]

Key Identifiers:

-

IUPAC Name: [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[4][5][6][7]

-

SMILES: CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C[4][5]

Caption: 2D Molecular Structure of this compound.

The physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for determining its environmental fate, designing formulations, and developing analytical methods.

| Property | Value | Reference(s) |

| Molecular Weight | 374.37 g/mol | [6][8][9] |

| Physical State | Pale yellow liquid | [10] |

| Boiling Point | 352.4 ± 42.0 °C (Predicted) | [9][11] |

| Flash Point | 161.4 °C | [9][11][12] |

| Vapor Pressure | 3.84 x 10⁻⁵ mmHg at 25°C (0.91 mPa at 20°C) | [9][11][12] |

| Water Solubility | 2.0 mg/L at 20°C | [2] |

| Solubility (Organic) | Soluble in Benzene, DMSO, Methanol; Miscible with Acetone, Ethanol | [9][13] |

| Log P (Octanol/Water) | 5.4 - 5.5 | [4] |

| Density | ~1.2 g/cm³ (Predicted) | [11] |

Mechanism of Action

This compound, like other pyrethroid insecticides, is a neurotoxin that targets the insect's nervous system.[1][2] Its primary mode of action is the disruption of voltage-gated sodium channels, which are essential for the propagation of nerve impulses.[1][2][5][13]

This compound binds to the sodium channels, modifying their gating kinetics. This action forces the channels to remain open for an extended period, leading to a continuous influx of sodium ions and prolonged depolarization of the neuronal membrane. The resulting hyperexcitability of the nervous system causes rapid "knockdown," paralysis, and ultimately, the death of the insect.[1][2]

Caption: this compound's mechanism of action on insect sodium channels.

Synthesis

The industrial synthesis of this compound is a multi-step process. The core of the synthesis is an esterification reaction between two key intermediates:

-

Chrysanthemic Acid Moiety: (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid or a derivative.[10][14]

-

Alcohol Moiety: 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol.[1][2][4]

The tetrafluorobenzyl alcohol intermediate is itself synthesized from precursors like 2,3,5,6-tetrafluorobenzyl alcohol or 1,4-di(methoxymethyl)-2,3,5,6-tetrafluorobenzene through various patented methods.[1][2] The final step involves coupling these two fragments to form the this compound ester.

Caption: Simplified synthesis pathway of this compound.

Toxicology and Metabolism

This compound exhibits high toxicity to target insects but has a different profile for non-target organisms. While it is generally considered to have low acute toxicity for mammals via oral, dermal, and inhalation routes, prolonged exposure can have adverse effects.[3][15] Studies on rodents have shown that long-term inhalation of this compound-based products can lead to histopathological changes and teratogenic effects, such as reduced fetal weight and increased fetal mortality.[3][15]

Like many pyrethroids, this compound is highly toxic to aquatic organisms, and its use requires careful management to prevent contamination of water bodies.[7][9]

Metabolism in insects can involve detoxification enzymes, such as cytochrome P450 monooxygenases (P450s). The efficacy of this compound can be enhanced by using synergists like piperonyl butoxide (PBO), which inhibit these P450 enzymes.[16]

| Endpoint | Result | Species | Reference(s) |

| Acute Oral LD₅₀ | >2000 mg/kg (for a meperfluthrin-based coil, a related pyrethroid) | Rat | |

| Acute Dermal LD₅₀ | No data available | - | [8] |

| Acute Inhalation LC₅₀ | No data available | - | [8] |

| Aquatic Toxicity | Induces significant decrease in body weight and intestinal damage | Fish | [7][9] |

| Dermal/Eye Irritation | Non-irritating (for a meperfluthrin-based coil) | Rabbit |

Note: Specific LD₅₀ values for pure this compound are not consistently available in public literature; data is often derived from formulated products or related compounds.

Analytical Methods

The determination of this compound in various matrices, such as environmental samples, consumer products, and biological tissues, is predominantly carried out using chromatographic techniques.

Primary Analytical Techniques:

-

Gas Chromatography (GC): This is the most common method for this compound analysis.[9][17]

-

High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of pyrethroids, often coupled with a UV detector.[14][19]

Sample preparation is a critical step and typically involves solvent extraction or solid-phase extraction (SPE) to isolate this compound from the sample matrix before chromatographic analysis.[20][21]

Caption: Typical analytical workflow for this compound determination.

Experimental Protocol: GC-ECD Analysis of this compound

This protocol is a representative example for the quantitative analysis of this compound in a volatile insecticide formulation, adapted from published methods.[6][17]

1. Objective: To determine the concentration of this compound in a sample using Gas Chromatography with an Electron Capture Detector (GC-ECD).

2. Materials and Reagents:

-

This compound analytical standard (≥95% purity)

-

Internal Standard (e.g., Chlorpyrifos or another suitable pyrethroid)

-

Toluene or Hexane (Pesticide Grade)

-

Volumetric flasks, pipettes, and syringes

-

GC vials (2 mL, amber)

3. Instrumentation:

-

Gas Chromatograph equipped with an Electron Capture Detector (ECD).

-

Capillary Column: DB-17 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

4. Standard Preparation:

-

Stock Standard (e.g., 100 µg/mL): Accurately weigh ~10 mg of this compound standard into a 100 mL volumetric flask and dissolve to volume with toluene.

-

Internal Standard (IS) Stock (e.g., 100 µg/mL): Prepare a stock solution of the internal standard in the same manner.

-

Working Standards: Prepare a series of calibration standards by diluting the stock solutions with toluene to cover the expected sample concentration range (e.g., 0.1 to 10 µg/mL). Fortify each working standard with a fixed concentration of the internal standard.

5. Sample Preparation:

-

Accurately weigh a portion of the sample containing an estimated amount of this compound into a volumetric flask.

-

Dissolve and dilute to volume with toluene.

-

Add the internal standard to the sample solution at the same concentration used in the working standards.

-

Filter the solution through a 0.45 µm syringe filter into a GC vial.

6. GC-ECD Operating Conditions:

-

Injector Temperature: 200-250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial Temperature: 180 °C, hold for 1 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

Carrier Gas: Nitrogen or Helium, at a constant flow rate (e.g., 1-2 mL/min).

-

Injection Volume: 1 µL (Splitless mode).

7. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound for the working standards.

-

Calculate the concentration of this compound in the prepared sample solution using the calibration curve.

-

Determine the final concentration in the original sample based on the initial weight and dilution factor.

References

- 1. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol - Google Patents [patents.google.com]

- 5. 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | 83282-91-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Long-term exposure to this compound inhibits the growth of Acrossocheilus fasciatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. This compound (CAS 271241-14-6) - Pyrethroid Insecticide for Research [benchchem.com]

- 10. Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)- [webbook.nist.gov]

- 11. youtube.com [youtube.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. This compound [sitem.herts.ac.uk]

- 14. 2,2-DIMETHYL-3-(2-METHYLPROP-1-ENYL)CYCLOPROPANECARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. jms.mabjournal.com [jms.mabjournal.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. tantuchemicals.com [tantuchemicals.com]

- 18. Gas chromatography/negative chemical ionization mass spectrometry of transfluthrin in rat plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 20. pubs.usgs.gov [pubs.usgs.gov]

- 21. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Dimefluthrin's Impact on Non-Target Aquatic Life: A Technical Guide

An In-depth Examination of the Ecotoxicological Effects, Mechanistic Pathways, and Environmental Fate of a Widely Used Pyrethroid Insecticide

Introduction

Dimefluthrin, a synthetic pyrethroid insecticide, is extensively utilized for the control of various insect pests, particularly mosquitoes.[1][2] Its mode of action involves the disruption of the insect nervous system by targeting voltage-gated sodium channels, which leads to rapid knockdown and mortality.[3] While effective against target organisms, the introduction of this compound into aquatic ecosystems, primarily through runoff and spray drift, raises significant concerns regarding its impact on non-target aquatic organisms. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on aquatic life, intended for researchers, scientists, and drug development professionals.

Ecotoxicological Effects on Non-Target Aquatic Organisms

This compound exhibits high toxicity to a range of non-target aquatic organisms, including fish and invertebrates. The following tables summarize the available quantitative data on its acute and chronic toxicity.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Species | Taxonomic Group | Endpoint | Duration | Value (mg/L) | Reference |

| Oryzias latipes (Japanese rice fish) | Fish | LC50 | 96 hours | 0.004 | [AERU, University of Hertfordshire] |

| Daphnia magna (Water flea) | Invertebrate | EC50 | 48 hours | 0.0017 | [AERU, University of Hertfordshire] |

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50): The concentration of a chemical which induces a response (e.g., immobilization) in 50% of a test population.

Table 2: Chronic and Sublethal Effects of this compound on Fish

| Species | Exposure Concentration | Duration | Observed Effects | Reference |

| Acrossocheilus fasciatus | 0.8 µg/L and 4 µg/L | 60 days | Significant decrease in body weight, irregular and diffused intestinal villi, alterations in the expression of immune-related genes. | [2][4] |

| Danio rerio (Zebrafish) | 0.2, 0.6, and 0.8 µM | 96 hours post-fertilization | Significant locomotor impairments (intensified spastic movements, altered swimming trajectories), inhibited swim bladder formation, oxidative stress, and disrupted expression of dopamine-related genes. | [5] |

Experimental Protocols

The toxicity data presented in this guide are derived from studies that generally adhere to internationally recognized testing guidelines. The following sections provide an overview of the methodologies typically employed in these assessments.

Acute Toxicity Testing in Fish (Following OECD Guideline 203)

The acute toxicity of this compound to fish, such as the 96-hour LC50 for Oryzias latipes, is determined using a static or semi-static test system.

-

Test Organisms: A recommended fish species (e.g., Zebrafish, Rainbow Trout, Japanese rice fish) is selected.

-

Exposure Conditions: Fish are exposed to a series of this compound concentrations, typically in a geometric progression, along with a control group in clean water. The exposure period is 96 hours.

-

Water Quality: Key water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range suitable for the test species.

-

Observations: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

-

Analytical Verification: The concentrations of this compound in the test solutions are analytically confirmed at the beginning and end of the test using methods like gas chromatography-mass spectrometry (GC-MS) to account for potential degradation or adsorption of the test substance.[3]

Acute Immobilization Test in Daphnia (Following OECD Guideline 202)

The acute toxicity to invertebrates like Daphnia magna is assessed by determining the concentration that causes immobilization.

-

Test Organisms: Young daphnids (less than 24 hours old) are used for the test.

-

Exposure Conditions: Daphnids are exposed to a range of this compound concentrations and a control for 48 hours.

-

Observations: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 value, representing the concentration that immobilizes 50% of the daphnids, is calculated.

Algal Growth Inhibition Test (Following OECD Guideline 201)

To assess the effects on primary producers, the impact of this compound on the growth of green algae is evaluated.

-

Test Organism: A standard algal species, such as Pseudokirchneriella subcapitata, is used.[1][6]

-

Exposure Conditions: Exponentially growing algal cultures are exposed to various concentrations of this compound for 72 hours under constant illumination and temperature.[1][6]

-

Endpoint Measurement: Algal growth is measured over the exposure period, typically by cell counts or spectrophotometric methods.

-

Data Analysis: The EC50 value, representing the concentration that inhibits algal growth by 50% relative to the control, is calculated.[4][6]

Mechanisms of Toxicity and Signaling Pathways

This compound's toxicity in non-target aquatic organisms extends beyond its primary mode of action. Research has begun to elucidate its effects on specific signaling pathways.

Neurotoxicity: Disruption of Voltage-Gated Sodium Channels

As a pyrethroid insecticide, the primary neurotoxic effect of this compound is the disruption of voltage-gated sodium channels in nerve cell membranes. This leads to prolonged channel opening, repetitive nerve impulses, and eventual paralysis.

Disruption of Dopamine Signaling in Zebrafish

Studies in zebrafish larvae have demonstrated that this compound exposure can disrupt the expression of genes related to the dopamine system. Specifically, the expression of genes encoding tyrosine hydroxylase (th), the rate-limiting enzyme in dopamine synthesis, and the dopamine transporter (slc6a3), which is responsible for dopamine reuptake, are altered. This disruption can lead to locomotor abnormalities.[5][7][8]

Involvement of the Hippo Signaling Pathway

In long-term exposure studies with the fish species Acrossocheilus fasciatus, upregulated differentially expressed genes were linked to the Hippo signaling pathway.[1][2] The Hippo pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation can have significant developmental and physiological consequences. The precise mechanism of how this compound interacts with this pathway in fish is an area of ongoing research.

Environmental Fate and Bioaccumulation

The environmental persistence and potential for bioaccumulation are critical factors in assessing the overall risk of this compound to aquatic ecosystems.

Environmental Fate

Pyrethroids, including this compound, are known to degrade in the environment through processes such as hydrolysis and photolysis.[3][9] However, specific degradation rates for this compound are not extensively documented in publicly available literature. Pyrethroids are generally hydrophobic and tend to adsorb to soil and sediment particles, which can act as both a sink and a long-term source of contamination in aquatic systems.[2][10] The soil organic carbon-water partition coefficient (Koc) is a key parameter used to predict the mobility of pesticides in soil, with higher values indicating stronger adsorption and less mobility.[10][11]

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in an aquatic organism from the water column. Due to their lipophilic nature, pyrethroids have the potential to bioconcentrate in the tissues of aquatic organisms. A BCF study in zebrafish eleutheroembryos has been proposed as a viable alternative to adult fish studies for assessing the bioaccumulation potential of pesticides.[12][13]

Conclusion

This compound is highly toxic to non-target aquatic organisms, with sublethal effects observed at environmentally relevant concentrations. Its primary neurotoxic mechanism is supplemented by impacts on other critical signaling pathways, such as the dopamine and Hippo pathways, leading to a range of adverse outcomes from behavioral changes to developmental abnormalities. The tendency of this compound to partition into sediment and potentially bioaccumulate in aquatic life underscores the need for a thorough understanding of its environmental fate and ecotoxicology. Further research is warranted to fill existing data gaps, particularly concerning its effects on a wider array of aquatic species and the long-term consequences of chronic exposure. This knowledge is essential for developing effective risk mitigation strategies and ensuring the protection of aquatic ecosystems.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 3. This compound (CAS 271241-14-6) - Pyrethroid Insecticide for Research [benchchem.com]

- 4. eurofins.com.au [eurofins.com.au]

- 5. researchgate.net [researchgate.net]

- 6. cleaninginstitute.org [cleaninginstitute.org]

- 7. researchgate.net [researchgate.net]

- 8. Developmental Deltamethrin Exposure Causes Persistent Changes in Dopaminergic Gene Expression, Neurochemistry, and Locomotor Activity in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]

- 12. researchgate.net [researchgate.net]

- 13. Bioconcentration of pesticides in zebrafish eleutheroembryos (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Gas Chromatography Methods for Dimefluthrin Content Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of Dimefluthrin using gas chromatography (GC). The protocols outlined are suitable for determining the this compound content in various formulations, such as mosquito coils and volatile insecticides.

Introduction

This compound is a potent, new-generation pyrethroid insecticide effective against mosquitoes, including those resistant to older insecticides like cypermethrin and allethrin.[1] Its low dosage and safety profile make it a common active ingredient in mosquito repellent products.[1] Accurate and reliable analytical methods are crucial for quality control and regulatory compliance of these products. Gas chromatography, with its high separation efficiency and sensitivity, is a well-established technique for the analysis of pyrethroids like this compound.[2] This application note details two primary GC methods for this compound analysis: one utilizing a Flame Ionization Detector (FID) and another an Electron Capture Detector (ECD).

Quantitative Data Summary

The following tables summarize the performance characteristics of the described GC methods for this compound analysis.

Table 1: GC-FID Method Performance [1][3]

| Parameter | Value |

| Linearity (Correlation Coefficient, r) | 0.9991 |

| Standard Deviation | 0.000049 |

| Coefficient of Variation | 0.31% |

| Average Recovery | 97.00% - 99.44% |

Table 2: GC-ECD Method Performance [4]

| Parameter | Value |

| Linearity (Correlation Coefficient, r) | 0.9995 |

| Relative Standard Deviation | 0.7% |

| Recovery Rate | > 95% |

Experimental Protocols

Method 1: GC-FID Analysis of this compound in Mosquito Coils

This protocol is adapted from a method developed for the determination of this compound in mosquito coil incense.[3]

3.1.1. Materials and Reagents

-

This compound reference standard (99.8% purity)[4]

-

Fenpropathrin (Internal Standard)

-

Acetone (Analytical Grade)[5]

-

Sample: this compound mosquito coil

3.1.2. Instrumentation

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary Column: DB-1 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent[1]

3.1.3. Chromatographic Conditions

| Parameter | Condition |

| Column | DB-1 |

| Injector Temperature | 290°C[5] |

| Detector Temperature | 300°C[5] |

| Oven Temperature Program | Initial temperature 190°C, hold for 5.7 minutes[5] |

| Carrier Gas | Nitrogen |

| Injection Volume | 1 µL |

3.1.4. Standard and Sample Preparation

-

Internal Standard Stock Solution (Fenpropathrin): Accurately weigh a suitable amount of Fenpropathrin and dissolve in acetone to achieve a known concentration.

-

This compound Standard Stock Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the internal standard stock solution.

-

Sample Preparation:

-

Grind a mosquito coil sample into a fine powder.

-

Accurately weigh a portion of the powder equivalent to about 20 mg of this compound into a stoppered flask.

-

Add 50.0 mL of the internal standard stock solution.

-

Stopper the flask and sonicate for 30 minutes.

-

Allow the solution to stand and clarify. Use the supernatant for GC analysis.

-

3.1.5. Analysis

-

Inject 1 µL of the standard and sample preparations into the GC system.

-

Identify the peaks of this compound and the internal standard based on their retention times.

-

Calculate the this compound content in the sample using the peak area ratios and the concentration of the standard.

Method 2: GC-ECD Analysis of Volatile this compound

This protocol is based on a method for determining this compound in volatile insecticides from air samples.[4]

3.2.1. Materials and Reagents

-

This compound reference standard (99.8% purity)[4]

-

Chlorpyrifos (Internal Standard)

-

Toluene (Analytical Grade)[4]

-

Sample: Air sample containing volatile this compound

3.2.2. Instrumentation

-

Gas Chromatograph equipped with an Electron Capture Detector (ECD)[4]

-

Capillary Column: DB-17 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4]

3.2.3. Chromatographic Conditions [4]

| Parameter | Condition |

| Column | DB-17 |

| Injector Temperature | 200°C |

| Detector Temperature | 300°C |

| Oven Temperature Program | Initial temperature 175°C, ramp at 10°C/min to 255°C, then ramp at 20°C/min to 280°C and hold for 5.75 minutes. |

| Carrier Gas | Nitrogen at 75 mL/min |

| Injection Volume | 1 µL (Splitless) |

| Total Run Time | 15 minutes |

3.2.4. Standard and Sample Preparation [4]

-

Internal Standard Stock Solution (Chlorpyrifos): Accurately weigh 0.0280 g of Chlorpyrifos into a 100 mL volumetric flask, dissolve and dilute to volume with toluene.

-

This compound Standard Stock Solution: Accurately weigh 0.0225 g of this compound reference standard into a 100 mL volumetric flask, dissolve and dilute to volume with acetone to prepare a concentration of 225 µg/mL. Prepare a working standard of 4.5 µg/mL by dilution.

-

Calibration Standards: Prepare a series of calibration standards by adding different volumes of the this compound standard solution and a fixed volume of the internal standard solution to 10 mL volumetric flasks and diluting with toluene.

-

Sample Preparation (Air Sample):

-

Use an OSHA versatile sampler (OVS) tube containing adsorbent resin and a glass fiber filter to collect the air sample.

-

After sampling, transfer the contents of the sampler to a vial.

-

Add 2.0 mL of toluene to desorb the analytes.

-

Add the internal standard.

-

Filter the solution through a 0.45 µm syringe filter into a GC vial for analysis.

-

3.2.5. Analysis [4]

-

Inject 1 µL of the calibration standards and sample preparations into the GC system.

-

The approximate retention time for this compound is 6.097 min and for Chlorpyrifos is 6.599 min.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

-

Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

Caption: Workflow for GC-FID analysis of this compound in mosquito coils.

Caption: Workflow for GC-ECD analysis of volatile this compound.

References

Analytical Standards for Dimefluthrin in Environmental Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Dimefluthrin, a synthetic pyrethroid insecticide, in various environmental matrices. The methodologies outlined are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are preferred for their sensitivity and selectivity in detecting pyrethroids.[1]

Introduction

This compound is utilized in household insecticide products for its high efficacy and relatively low environmental persistence.[2][3] However, its widespread use necessitates robust and sensitive analytical methods to monitor its presence and concentration in environmental compartments such as water, soil, and air. This ensures environmental safety and adherence to regulatory limits. The protocols described herein are designed to provide reliable and reproducible results for the determination of this compound residues.

Analytical Methodologies

The primary analytical techniques for the determination of pyrethroid insecticides, including this compound, are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry (MS) for definitive identification and quantification.[1][4]

-

Gas Chromatography (GC-MS and GC-MS/MS): GC is well-suited for the analysis of volatile and semi-volatile compounds like pyrethroids.[5] The use of tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity, which is crucial when dealing with complex environmental matrices.[6]

-

Liquid Chromatography (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing a wide range of pesticide residues.[7][8] It is particularly advantageous for thermally labile compounds and can offer high throughput capabilities.[7]

Experimental Protocols

Detailed protocols for the analysis of this compound in water, soil, and air samples are provided below. These protocols are based on established methods for pyrethroid analysis and can be adapted and validated for specific laboratory conditions.

Analysis of this compound in Water Samples

This protocol is adapted from a validated method for the analysis of Tefluthrin, a structurally similar pyrethroid, in surface water.[2]

3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Transfer a 100 mL water sample into a 250 mL glass bottle with a screw cap.

-

If required, fortify the sample with a known concentration of this compound standard solution for recovery assessment.

-

Add 20 mL of toluene to the sample bottle.

-

Shake the bottle vigorously for 15 minutes using a mechanical shaker.

-

Centrifuge the sample at 3500 rpm for 5 minutes to separate the layers.

-

Carefully transfer an aliquot of the upper toluene layer into a 2 mL autosampler vial for GC-MS analysis.

3.1.2. Instrumental Analysis: GC-MS

-

Instrumentation: A gas chromatograph coupled with a mass selective detector (GC-MS).

-

Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C.

-

Ramp 1: 20 °C/min to 170 °C.

-

Ramp 2: 20 °C/min to 310 °C, hold for 3.5 minutes.[10]

-

-

MS Parameters:

-

Ionization Mode: Negative Chemical Ionization (NCI) is recommended for enhanced sensitivity for halogenated compounds like this compound.[2]

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic this compound ions.

-

Analysis of this compound in Soil and Sediment Samples

This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, which has been successfully applied to the analysis of pyrethroids in soil.[1][11]

3.2.1. Sample Preparation: QuEChERS Extraction

-

Weigh 5 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 5 mL of deionized water to hydrate the sample and vortex for 1 minute.[12]

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately cap and shake the tube vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Transfer an aliquot of the supernatant (acetonitrile layer) for clean-up.

3.2.2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up

-

Transfer 1 mL of the acetonitrile extract into a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

-

Vortex the tube for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3.2.3. Instrumental Analysis: LC-MS/MS

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of methanol and water, both containing 5 mM ammonium formate and 0.1% v/v formic acid.[8]

-

Flow Rate: 0.25 mL/min.[8]

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

-

Analysis of this compound in Air Samples

This protocol is based on active air sampling using sorbent tubes, a common method for trapping semi-volatile organic compounds from the air.[13][14]

3.3.1. Sample Collection: Active Air Sampling

-

Use a calibrated air sampling pump to draw a known volume of air through a sorbent tube (e.g., activated carbon or XAD-2 resin).[15]

-

The sampling flow rate and duration will depend on the expected concentration of this compound and the desired detection limit. A typical flow rate is 1-5 L/min.[14]

-

After sampling, seal the sorbent tubes and store them in a cool, dark place until analysis.

3.3.2. Sample Extraction

-

Break open the sorbent tube and transfer the contents to a glass vial.

-

Add a suitable solvent, such as acetone or a mixture of n-hexane and acetone, to elute the trapped analytes.[15][16]

-

Vortex or sonicate the vial for several minutes to ensure complete extraction.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Reconstitute the final extract in a suitable solvent for instrumental analysis.

3.3.3. Instrumental Analysis: GC-MS/MS

-

Instrumentation: A gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS) is recommended for the low concentrations typically found in air samples.[9]

-

GC and MS/MS Parameters: Similar to those described in section 3.1.2, but with the MS operated in MS/MS mode for enhanced selectivity and sensitivity. Optimized MRM transitions for this compound should be used.

Data Presentation and Method Validation

Method validation is crucial to ensure the reliability of analytical data. Key validation parameters include linearity, precision, accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ).[17]

Table 1: Typical Method Performance Data for Pyrethroid Analysis in Environmental Samples

| Parameter | Water | Soil/Sediment |

| Limit of Detection (LOD) | 0.001 - 0.005 µg/L[18] | 0.001 - 0.005 µg/kg[18] |

| Limit of Quantification (LOQ) | 0.10 µg/L (for Tefluthrin)[2] | 0.003 - 0.017 µg/kg[18] |

| Recovery | 70 - 120%[2][19] | 70 - 120%[12] |

| Linearity (r²) | >0.99 | >0.99 |

| Precision (RSD) | < 20% | < 20% |

Note: The values presented are typical for pyrethroid analysis and should be established specifically for this compound in the laboratory performing the analysis.

Visualized Workflows

The following diagrams illustrate the analytical workflows for this compound analysis in water and soil samples.

Caption: Workflow for this compound analysis in water.

Caption: Workflow for this compound analysis in soil.

References

- 1. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review [mdpi.com]

- 2. epa.gov [epa.gov]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. epa.gov [epa.gov]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. cdpr.ca.gov [cdpr.ca.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeted Multiresidue Method for the Analysis of Different Classes of Pesticides in Agro-Food Industrial Sludge by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 10. agilent.com [agilent.com]

- 11. iris.unito.it [iris.unito.it]

- 12. shimadzu.co.kr [shimadzu.co.kr]

- 13. health.hawaii.gov [health.hawaii.gov]

- 14. sciepub.com [sciepub.com]

- 15. cipac.org [cipac.org]

- 16. asianpubs.org [asianpubs.org]

- 17. api.pageplace.de [api.pageplace.de]

- 18. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Method validation for the analysis of pesticide residue in aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dimefluthrin in Mosquito Coil and Vaporizer Formulations

Introduction

Dimefluthrin is a potent, synthetic pyrethroid insecticide widely utilized in public health for controlling mosquito populations.[1][2] Recognized for its rapid knockdown effect and efficacy at low concentrations, it is a key active ingredient in consumer products like mosquito coils and liquid electric vaporizers.[3][4][5] Its mechanism of action involves disrupting the nervous system of insects by altering the function of voltage-gated sodium channels, which leads to paralysis and death.[6][7] These application notes provide an overview of formulation principles, efficacy data, and detailed protocols for the preparation and evaluation of this compound-based mosquito control products for research and development.

Application Note 1: Formulation Principles

Successful formulation of this compound products requires a careful balance of the active ingredient with various inert materials that ensure stability, proper dissemination, and user safety.

Mosquito Coil Formulations

Mosquito coils are solid, combustible formulations that release the active ingredient as smoke upon ignition. The low dosage of this compound, often around 0.015% to 0.03%, is effective and considered safe for human use.[8][9]

Table 1: Typical Composition of this compound Mosquito Coils

| Component | Function | Typical Concentration (% w/w) | Reference(s) |

| This compound | Active Ingredient (Insecticide) | 0.02 - 1.0 | [8][10] |

| Combustible Filler | Provides fuel for smoldering | 70 - 90 | [3][5] |

| (e.g., Wood Flour, Pyrethrum Marc, Coconut Shell Powder) | |||

| Binder | Holds the coil structure | 10 - 20 | [3][5][10] |

| (e.g., Tabu Powder, Starch) | |||

| Synergist | Enhances insecticide activity | 0.01 - 0.05 | [8] |